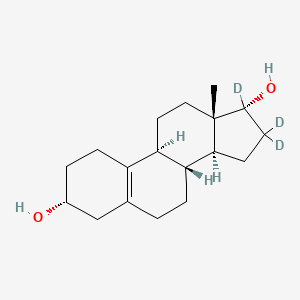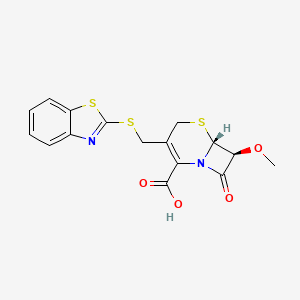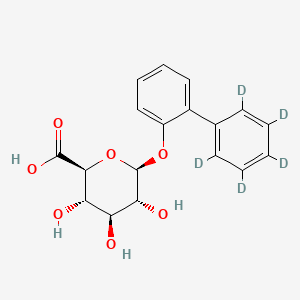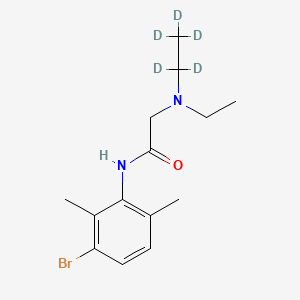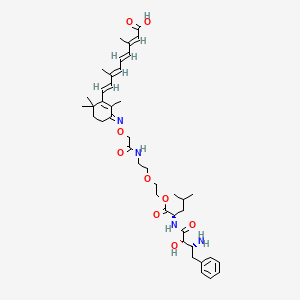
PROTAC CRABP-II Degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC CRABP-II Degrader-1 is a potent degrader of cellular retinoic acid binding protein II (CRABP-II). This compound is based on the cellular inhibitor of apoptosis protein 1 (cIAP1) ligand and is designed to target and degrade CRABP-II through the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC CRABP-II Degrader-1 involves the conjugation of a ligand for CRABP-II with a ligand for cIAP1 through a linker. The synthetic route typically includes the following steps:
Synthesis of the CRABP-II ligand: This involves the preparation of a molecule that can specifically bind to CRABP-II.
Synthesis of the cIAP1 ligand: This involves the preparation of a molecule that can specifically bind to cIAP1.
Linker attachment: The two ligands are connected via a linker, which is often a polyethylene glycol (PEG) chain to provide flexibility and appropriate spacing
Industrial Production Methods
the general approach would involve large-scale synthesis of the individual components (CRABP-II ligand, cIAP1 ligand, and linker) followed by their conjugation under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC CRABP-II Degrader-1 primarily undergoes the following types of reactions:
Binding reactions: The compound binds to CRABP-II and cIAP1.
Ubiquitination: The binding of the compound to cIAP1 facilitates the ubiquitination of CRABP-II.
Proteasomal degradation: The ubiquitinated CRABP-II is recognized and degraded by the proteasome
Common Reagents and Conditions
Reagents: Common reagents include the CRABP-II ligand, cIAP1 ligand, and a PEG linker.
Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the ligands and the linker
Major Products
The major product of these reactions is the degraded form of CRABP-II, which is broken down into smaller peptides and amino acids by the proteasome .
Applications De Recherche Scientifique
PROTAC CRABP-II Degrader-1 has several scientific research applications, including:
Cancer research: It is used to study the role of CRABP-II in cancer and to develop targeted therapies for cancers that overexpress CRABP-II
Drug discovery: The compound is used as a tool in drug discovery to identify and validate new therapeutic targets
Biological research: It helps in understanding the biological functions of CRABP-II and its interactions with other proteins
Chemical biology: The compound is used to study the mechanisms of protein degradation and the ubiquitin-proteasome system
Mécanisme D'action
PROTAC CRABP-II Degrader-1 exerts its effects through a mechanism known as targeted protein degradation. The compound consists of two ligands connected by a linker:
CRABP-II ligand: Binds to CRABP-II.
cIAP1 ligand: Binds to cIAP1, an E3 ubiquitin ligase.
When this compound binds to both CRABP-II and cIAP1, it brings the two proteins into close proximity. This proximity induces the ubiquitination of CRABP-II by cIAP1, marking it for degradation by the proteasome. The degraded CRABP-II is then broken down into smaller peptides and amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
PROTAC CRABP-I Degrader-1: Targets and degrades cellular retinoic acid binding protein I (CRABP-I).
PROTAC BRD4 Degrader-1: Targets and degrades bromodomain-containing protein 4 (BRD4).
PROTAC ERK1/2 Degrader-1: Targets and degrades extracellular signal-regulated kinases 1 and 2 (ERK1/2)
Uniqueness
PROTAC CRABP-II Degrader-1 is unique in its ability to specifically target and degrade CRABP-II. This specificity allows for precise modulation of CRABP-II levels in cells, making it a valuable tool for studying the biological functions of CRABP-II and developing targeted therapies .
Propriétés
Formule moléculaire |
C42H60N4O9 |
|---|---|
Poids moléculaire |
764.9 g/mol |
Nom IUPAC |
(2E,4E,6E,8E)-9-[(3E)-3-[2-[2-[2-[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]oxyethoxy]ethylamino]-2-oxoethoxy]imino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C42H60N4O9/c1-28(2)24-36(45-40(51)39(50)34(43)26-32-14-9-8-10-15-32)41(52)54-23-22-53-21-20-44-37(47)27-55-46-35-18-19-42(6,7)33(31(35)5)17-16-29(3)12-11-13-30(4)25-38(48)49/h8-17,25,28,34,36,39,50H,18-24,26-27,43H2,1-7H3,(H,44,47)(H,45,51)(H,48,49)/b13-11+,17-16+,29-12+,30-25+,46-35+/t34-,36+,39+/m1/s1 |
Clé InChI |
XEMRMMAFXLINDA-XVCXXHFGSA-N |
SMILES isomérique |
CC\1=C(C(CC/C1=N\OCC(=O)NCCOCCOC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
SMILES canonique |
CC1=C(C(CCC1=NOCC(=O)NCCOCCOC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



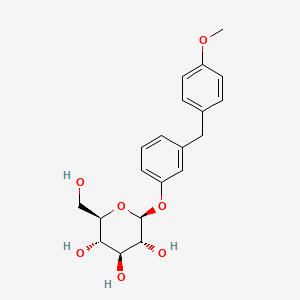
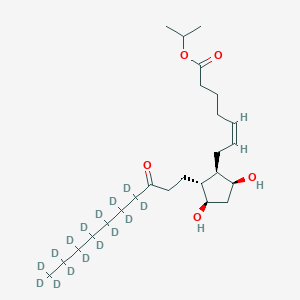
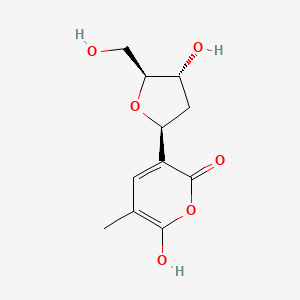
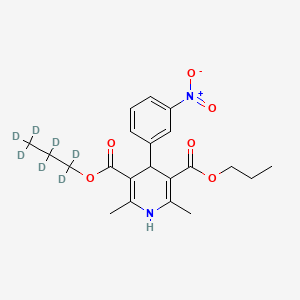
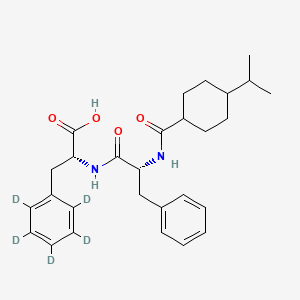


![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
